3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide
Description
3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide is a purine derivative characterized by a 7H-purine core substituted with an amino group at position 2, a ketone at position 6, and a propanamide side chain at position 5. Its molecular formula is C₈H₁₀N₆O₂, with a molecular weight of 222.21 g/mol (calculated from its formula). The compound’s structure is defined by the SMILES notation N1(CCC(N)=O)C2=C(N=C(N)NC2=O)N=C1, and its InChIKey (UZLPIWZSQHPHMQ-UHFFFAOYSA-N) confirms its unique stereochemical identity .
Properties
CAS No. |
98287-31-1 |
|---|---|
Molecular Formula |
C8H10N6O2 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-(2-amino-6-oxo-1H-purin-7-yl)propanamide |
InChI |
InChI=1S/C8H10N6O2/c9-4(15)1-2-14-3-11-6-5(14)7(16)13-8(10)12-6/h3H,1-2H2,(H2,9,15)(H3,10,12,13,16) |
InChI Key |
UZLPIWZSQHPHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCC(=O)N)C(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-oxo-1H-purin-7(6H)-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as guanine or its derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) or water, and catalysts such as acids or bases to facilitate the reaction.
Steps: The process may involve multiple steps including protection and deprotection of functional groups, coupling reactions, and purification steps like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-oxo-1H-purin-7(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-oxo-1H-purin-7(6H)-yl)propanamide involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
| Feature | This compound | 1,2,3,6-Tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylpropyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanamide |
|---|---|---|
| Molecular Formula | C₈H₁₀N₆O₂ | C₂₅H₂₆ClN₅O₄ |
| Molecular Weight | 222.21 g/mol | 495.96 g/mol |
| Core Modifications | - 2-Amino, 6-keto groups | - 1,3-Dimethyl, 2,6-dioxo groups |
| Side Chain | Propanamide | Propanamide with N-(2-(4-chlorophenoxy)-1-phenylpropyl) substitution |
| Key Substituents | None | - 4-Chlorophenoxy group - Phenylpropyl group - Methyl groups at positions 1 and 3 |
| Polarity | Moderate (amide group) | Lower (bulky aromatic and chlorinated groups dominate) |
Implications of Structural Variations
Bioavailability and Solubility: The propanamide side chain in both compounds may confer some solubility in polar solvents. However, the addition of a 4-chlorophenoxy group and phenylpropyl moiety in the second compound introduces significant hydrophobicity, likely reducing aqueous solubility and enhancing lipid membrane permeability .
Binding Affinity and Target Interactions: The 2-amino and 6-keto groups in the parent compound could facilitate hydrogen bonding with biological targets (e.g., enzymes in purine metabolism). The 4-chlorophenoxy group in the analog could enable halogen bonding, a feature absent in the parent compound, which might enhance interactions with hydrophobic binding pockets .
Notes
Further research is required to validate hypothesized properties.
Diversity of Analog Design :
- The analog’s complex substitutions illustrate a common strategy in medicinal chemistry: augmenting core structures with halogenated or aromatic groups to optimize drug-like properties (e.g., bioavailability, target engagement) .
Biological Activity
3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to nucleobases and exhibits various biological properties that could be significant in medicinal chemistry.
The compound's chemical structure is characterized by the presence of a purine ring with an amino group and an amide side chain. Its molecular formula is , indicating a relatively simple yet versatile structure that allows for interactions with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of purine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | SK-LU-1 | 0.16 - 0.32 | Induces G2/M phase arrest and caspase activation |
| Podophyllotoxin derivatives | KB, HepG2, MCF7 | Varies | Microtubule destabilization |
In a study involving podophyllotoxin derivatives, it was found that compounds similar to 3-(2-amino-6-oxo...) could lead to significant increases in caspase activity, suggesting their role as potent anticancer agents through apoptosis induction and cell cycle modulation .
Antimicrobial Activity
Additionally, purine derivatives are known for their antimicrobial properties. Compounds structurally related to 3-(2-amino-6-oxo...) have demonstrated effectiveness against various bacterial strains by inhibiting bacterial growth and biofilm formation. This suggests a dual role in both anticancer and antimicrobial applications.
The biological activity of 3-(2-amino-6-oxo...) can be attributed to several mechanisms:
- Caspase Activation : The compound activates caspase enzymes which play a crucial role in the apoptotic pathway.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing proliferation.
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cellular stress and apoptosis.
Case Studies
Several case studies illustrate the efficacy of purine derivatives in clinical settings:
- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines (e.g., SK-LU-1). The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation .
- Antimicrobial Efficacy : In another investigation, a series of purine derivatives were tested against common bacterial pathogens. The results showed promising antibacterial activity, particularly against Gram-positive bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
